Differential DPP-IV Inhibitory Activity: Trp-Ser vs. Trp-Asp and Trp-Gly Context
In a panel of 27 Trp-containing dipeptides, Trp-Ser was found to be a DPP-IV inhibitor, while the closely related analog Trp-Asp (aspartic acid) exhibited no inhibitory activity whatsoever [1]. This stark functional difference highlights the critical role of the C-terminal residue's chemical nature. Furthermore, while the tripeptide Trp-Ser-Gly demonstrated an IC50 of 96 μg/mL against DPP-IV, this value is derived from a complex hydrolysate sub-fraction and reflects the tripeptide's activity, not that of the parent Trp-Ser dipeptide, underscoring that sequence extension dramatically alters potency [2].
| Evidence Dimension | DPP-IV Inhibitory Activity |
|---|---|
| Target Compound Data | Active (Qualitative) |
| Comparator Or Baseline | Trp-Asp: Inactive (Qualitative) |
| Quantified Difference | Active vs. No detectable inhibition |
| Conditions | In vitro DPP-IV enzyme inhibition assay using synthetic dipeptides. |
Why This Matters
For researchers developing DPP-IV inhibitors, selecting Trp-Ser over Trp-Asp is essential for achieving any measurable enzyme inhibition, as the latter is functionally inert in this context.
- [1] Nongonierma AB, FitzGerald RJ. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Funct. 2013;4(12):1843-9. View Source
- [2] Sila A, et al. Purification, identification and structural modelling of DPP-IV inhibiting peptides from barbel protein hydrolysate. J Chromatogr B. 2016;1008:260-267. View Source
